molecular formula C12H13NO2S B13613251 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid

2-Isothiocyanato-2-methyl-4-phenylbutanoic acid

Cat. No.: B13613251
M. Wt: 235.30 g/mol
InChI Key: NPXUWJRMPMOJRO-UHFFFAOYSA-N
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Description

2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is an organic compound that features both an isothiocyanate group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid typically involves the reaction of an appropriate amine with carbon disulfide and a base, followed by the addition of a desulfurating agent. One common method involves the use of primary amines, carbon disulfide, and a base such as triethylamine to form dithiocarbamate intermediates, which are then treated with a desulfurating agent like propane phosphonic acid anhydride to yield the isothiocyanate .

Industrial Production Methods

Industrial production methods for isothiocyanates often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-2-methyl-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction Reactions: The isothiocyanate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like primary or secondary amines under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Thioureas.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

Scientific Research Applications

2-Isothiocyanato-2-methyl-4-phenylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-2-methyl-4-phenylbutanoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isothiocyanato-4-phenylbutanoic acid
  • 2-Isothiocyanato-2-methylpropane

Uniqueness

2-Isothiocyanato-2-methyl-4-phenylbutanoic acid is unique due to its specific structural features, which include both an isothiocyanate group and a carboxylic acid group on a phenyl-substituted butanoic acid backbone.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-isothiocyanato-2-methyl-4-phenylbutanoic acid

InChI

InChI=1S/C12H13NO2S/c1-12(11(14)15,13-9-16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)

InChI Key

NPXUWJRMPMOJRO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)N=C=S

Origin of Product

United States

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